N-(2,3-dichlorophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-3-11-9(2)20-17-22(16(11)24)7-10(8-25-17)15(23)21-13-6-4-5-12(18)14(13)19/h4-6,10H,3,7-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNLLALDMXAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying hückel’s rule. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities. For instance, thiazole derivatives can affect the synthesis of neurotransmitters such as acetylcholine, influencing the normal functioning of the nervous system.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects of this compound would depend on its exact biological activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its interaction with its targets. Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Biological Activity
N-(2,3-Dichlorophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C16H16Cl2N4O2S
- Molecular Weight: 394.5 g/mol
The presence of the dichlorophenyl group and the thiazine moiety suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been noted to affect phosphoinositide 3-kinases (PI3K), which play a critical role in cell survival and proliferation .
- Antitumor Activity : The compound has shown promise as an antitumor agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve modulation of apoptotic pathways and cell cycle arrest .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. Its selectivity for COX-II over COX-I suggests a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in breast cancer cells | |
| Enzyme Inhibition | Inhibits PI3K activity | |
| Anti-inflammatory | Selective COX-II inhibition |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to mitochondrial dysfunction and activation of caspase pathways .
- Animal Models : In vivo experiments demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer. Tumor volume was significantly decreased compared to control groups receiving a placebo .
- Comparative Analysis : When compared to established antitumor agents like doxorubicin, this compound displayed a favorable safety profile with lower systemic toxicity while maintaining efficacy against tumor growth .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for development as a therapeutic agent. Its structural features suggest potential interactions with biological targets involved in various diseases.
Anticancer Activity
Research has indicated that compounds with similar thiazine structures can inhibit cancer cell proliferation. The presence of the dichlorophenyl group may enhance the compound's efficacy by improving its binding affinity to cancer-related targets. For instance, studies have shown that thiazine derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Antimicrobial Properties
Thiazine derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. The compound's unique structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Pharmacological Insights
The pharmacological profile of N-(2,3-dichlorophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has been explored in various studies.
Toxicological Studies
Preliminary toxicological evaluations are essential to assess the safety profile of this compound. In vitro studies have indicated that while the compound shows promising activity against target cells, it is crucial to evaluate its cytotoxicity in normal cells to ensure therapeutic viability .
Case Studies and Research Findings
Several case studies highlight the compound's potential applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Table 1: Structural Comparison of Pyrimido-Thiazine/Oxazine Derivatives
Key Observations :
- Heteroatom Influence : Replacing the thiazine sulfur (in pyrimido-thiazines) with oxygen (pyrimido-oxazines) alters electronic properties and reactivity. For example, the methylthio group in compound acts as a leaving group, enabling nucleophilic substitutions, whereas the carboxamide in the target compound may participate in hydrogen bonding .
- Ring Puckering : The pyrimido-thiazine core in the target compound likely exhibits puckering similar to thiazolo-pyrimidine derivatives (e.g., flattened boat conformation observed in ), influencing intermolecular interactions and crystal packing .
Comparison :
- The target compound’s synthesis may parallel methods for pyrimido-thiazine carboxylates (e.g., ), involving cyclization of thiourea intermediates followed by carboxamide coupling.
- Purification via column chromatography (as in ) or recrystallization (as in ) is common for such heterocycles.
Crystallographic and Spectroscopic Features
- Hydrogen Bonding: The carboxamide group in the target compound may form C–H···O or N–H···O hydrogen bonds, akin to bifurcated interactions observed in thiazolo-pyrimidines . In contrast, cyano-containing derivatives (e.g., ) lack this capability.
- Spectroscopic Confirmation : IR and NMR data for related compounds (e.g., carbonyl stretches at ~1700 cm⁻¹ in ) validate the target compound’s expected functional groups.
Q & A
Basic: What are the standard synthetic routes for this compound, and what analytical methods confirm its purity?
Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. A common approach includes:
- Cyclocondensation : Reacting substituted thiazine precursors with dichlorophenyl carboxamide derivatives under reflux conditions in acetic acid/acetic anhydride mixtures, as seen in analogous pyrimido-thiazine syntheses .
- Purification : Recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography (silica gel, eluents like CH₂Cl₂:MeOH) to achieve >95% purity .
- Characterization :
- 1H/13C NMR : To confirm proton environments and carbon frameworks, with shifts for dichlorophenyl (~7.2–7.8 ppm) and oxo groups (~170–175 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆Cl₂N₃O₂S: 412.03; observed: 412.05) .
- IR : Peaks at ~1650–1700 cm⁻¹ for carbonyl (oxo, carboxamide) and ~3300 cm⁻¹ for NH stretches .
Basic: How is the crystal structure determined, and what conformational insights does it provide?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Slow evaporation of ethyl acetate/ethanol solutions yields suitable crystals .
- Key Parameters :
- Space group (e.g., monoclinic P2₁/c) and unit cell dimensions (a=10.2 Å, b=12.5 Å, c=14.8 Å; β=95.5°) .
- Puckering analysis: The pyrimido-thiazine ring adopts a flattened boat conformation, with deviations of ~0.2 Å from the mean plane .
- Dihedral angles between aromatic systems (e.g., 80–85° for dichlorophenyl and thiazine rings), influencing π-π stacking in solid-state packing .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Critical factors include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid promotes cyclization .
- Catalysis : Lewis acids (e.g., ZnCl₂) or iodine-mediated cyclization improve reaction rates and yields (e.g., from 55% to 78% in similar syntheses) .
- Temperature Control : Reflux at 110–120°C minimizes side reactions (e.g., hydrolysis of carboxamide) .
- Workflow Monitoring : TLC (silica, hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) tracks intermediate formation .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Reproducibility : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) with triplicate measurements .
- Structural Confirmation : Cross-validate purity via HRMS and SCXRD to rule out isomer interference .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like kinases or bacterial enzymes, reconciling discrepancies between in vitro and in silico results .
Advanced: How does stereoelectronic tuning of substituents affect bioactivity?
Answer:
- Electron-Withdrawing Groups (EWGs) : The 2,3-dichlorophenyl moiety enhances electrophilicity, improving target binding (e.g., ∆G = -9.2 kcal/mol in docking studies vs. -7.5 kcal/mol for non-chlorinated analogs) .
- Alkyl Substituents : Ethyl/methyl groups at positions 7/8 modulate lipophilicity (logP ~2.8), optimizing membrane permeability in cell-based assays .
- Carboxamide Orientation : Hydrogen bonding with residues (e.g., Asp86 in E. coli DNA gyrase) is confirmed via SCXRD and molecular dynamics simulations .
Basic: What in vitro assays are used for preliminary bioactivity screening?
Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains .
- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ values compared to cisplatin controls .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition, λex=535 nm, λem=587 nm) .
Advanced: How are computational methods applied to predict ADMET properties?
Answer:
- QSAR Models : Tools like Schrödinger QikProp calculate parameters:
- Absorption : HIA >80% predicted for Caco-2 permeability .
- Metabolism : CYP3A4 liability assessed via substrate probability scores (>0.7 indicates high metabolism) .
- Toxicity : Ames test predictions (mutagenicity) and hERG inhibition alerts .
Advanced: What techniques elucidate degradation pathways under stressed conditions?
Answer:
- Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized thiazine rings) using a Q-TOF mass spectrometer .
- Kinetic Studies : Pseudo-first-order rate constants (k) calculated for shelf-life estimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
